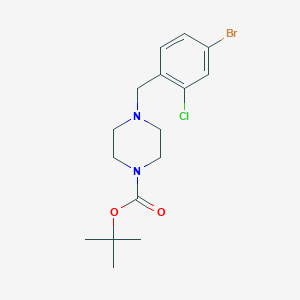

Tert-butyl 4-(4-bromo-2-chlorobenzyl)piperazine-1-carboxylate

Description

Overview of Tert-butyl 4-(4-bromo-2-chlorobenzyl)piperazine-1-carboxylate

This compound represents a sophisticated organic compound belonging to the class of substituted piperazine derivatives. The compound possesses the molecular formula C16H22BrClN2O2 and exhibits a molecular weight of 389.7 grams per mole. This chemical entity is characterized by its unique structural composition, which incorporates a piperazine ring substituted with a tert-butyl carboxylate group and a benzyl moiety containing both bromine and chlorine substituents in specific positions on the aromatic ring.

The compound is officially catalogued under the Chemical Abstracts Service registry number 1881290-94-3, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature for this compound includes 4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene, where BOC refers to the tert-butoxycarbonyl protecting group commonly employed in organic synthesis. The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl 4-[(3-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate.

The structural architecture of this compound presents several noteworthy features that contribute to its chemical behavior and potential applications. The piperazine core provides a six-membered heterocyclic framework containing two nitrogen atoms positioned at opposite vertices of the ring structure. This dinitrogen heterocycle serves as a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets while maintaining favorable pharmacokinetic properties. The tert-butyl carboxylate moiety functions as a protecting group that can be selectively removed under appropriate conditions, allowing for further functionalization of the nitrogen atom.

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of piperazine chemistry, which has been a cornerstone of medicinal chemistry research for several decades. Piperazine derivatives have gained prominence in pharmaceutical research due to their diverse pharmacological properties and their ability to serve as versatile building blocks for drug discovery programs. The specific compound under examination represents a more recent addition to this chemical class, developed as part of ongoing efforts to create novel therapeutic agents with enhanced selectivity and potency profiles.

The synthesis and characterization of this particular compound can be traced to contemporary research initiatives focused on developing new chemical entities with potential applications in treating various medical conditions. The inclusion of halogen substituents, specifically bromine and chlorine atoms, in the benzyl portion of the molecule reflects modern medicinal chemistry strategies that leverage halogen bonding interactions to enhance binding affinity and selectivity for biological targets. These halogenated aromatic systems have become increasingly important in drug design due to their ability to modulate physicochemical properties and improve metabolic stability.

The utilization of the tert-butyl carboxylate protecting group strategy represents a well-established synthetic methodology that has been employed in organic chemistry for many years. This protecting group approach allows chemists to selectively modify specific functional groups while maintaining the integrity of other reactive sites within the molecule. The historical development of such protecting group strategies has been instrumental in enabling the synthesis of complex molecules that would otherwise be challenging to prepare using conventional synthetic methods.

Research institutions and pharmaceutical companies have increasingly recognized the value of piperazine derivatives as privileged scaffolds in drug discovery. The systematic exploration of various substitution patterns on the piperazine core has led to the identification of numerous bioactive compounds with therapeutic potential. The specific compound under discussion represents one example of this broader research trend, incorporating design elements that have proven successful in previous drug development programs.

Significance in Contemporary Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its potential applications across multiple therapeutic areas. The compound has garnered significant attention in medicinal chemistry circles, particularly for its structural similarities to known psychoactive agents and its potential for interaction with neurotransmitter systems. Research investigations have suggested that compounds with similar structural motifs may exhibit activity at various receptor sites, including serotonin and dopamine receptors, which are critical targets for neurological and psychiatric medications.

The compound serves as a valuable research tool in drug discovery programs aimed at developing novel therapeutic agents for neurological disorders. Its unique combination of structural features makes it an attractive starting point for lead optimization campaigns, where medicinal chemists can systematically modify various portions of the molecule to enhance desired properties while minimizing unwanted effects. The presence of the halogenated benzyl group provides opportunities for structure-activity relationship studies that can guide the development of more potent and selective compounds.

Contemporary research has also highlighted the importance of this compound as a synthetic intermediate in the preparation of more complex molecular architectures. The tert-butyl carboxylate protecting group can be selectively removed under mild acidic conditions, revealing a free amine that can subsequently participate in various coupling reactions. This synthetic versatility has made the compound valuable in combinatorial chemistry approaches, where large libraries of related structures can be efficiently generated for biological screening programs.

The compound has found applications in academic research settings where scientists are investigating fundamental questions about structure-activity relationships in piperazine derivatives. University laboratories have employed this compound in studies designed to understand how specific structural modifications influence biological activity, contributing to the broader scientific understanding of molecular recognition processes. These investigations have provided valuable insights that inform the design of next-generation therapeutic agents.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic methodologies, and research applications. The primary objective is to synthesize current knowledge regarding this compound and present it in a format that will be valuable to researchers, educators, and professionals working in related fields. The review seeks to establish a comprehensive reference resource that addresses both fundamental chemical aspects and practical applications of this important compound.

The scope of this analysis encompasses detailed examination of the compound's molecular structure and physicochemical properties, drawing upon information from authoritative chemical databases and peer-reviewed research publications. Particular attention will be devoted to understanding how the unique structural features of this molecule contribute to its chemical behavior and potential biological activities. The review will also explore the synthetic approaches that have been developed for preparing this compound, highlighting both established methodologies and recent innovations in synthetic strategy.

Contemporary research applications represent another major focus area, with emphasis on understanding how this compound contributes to current drug discovery efforts and academic research programs. The review will examine the role of this compound in various research contexts, from its use as a synthetic building block to its potential as a pharmacological tool for studying biological systems. Special consideration will be given to emerging trends in piperazine chemistry and how this particular compound fits within the broader landscape of medicinal chemistry research.

The analytical framework employed in this review draws upon multiple sources of information, including chemical databases, patent literature, and scientific publications. This multi-source approach ensures comprehensive coverage of available information while maintaining scientific rigor and accuracy. The review methodology prioritizes peer-reviewed sources and authoritative chemical databases to ensure the reliability and currency of the information presented.

Properties

IUPAC Name |

tert-butyl 4-[(4-bromo-2-chlorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrClN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKWXUGXBNDUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101122569 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(4-bromo-2-chlorophenyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704074-49-6 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(4-bromo-2-chlorophenyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(4-bromo-2-chlorophenyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Piperazine Core

The initial step involves synthesizing the piperazine derivative, which serves as the scaffold for subsequent functionalization. This typically involves:

- Starting Material: Commercially available piperazine.

- Protection of the Nitrogen: The piperazine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired reactions during subsequent steps.

- Reaction Conditions: The Boc protection is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in an inert solvent like dichloromethane (DCM) under cooled conditions (~0°C) to control reaction rate and selectivity.

- Reagents: piperazine, Boc2O

- Solvent: Dichloromethane (DCM)

- Conditions: 0°C to room temperature

- Procedure: Add Boc2O dropwise to a cooled solution of piperazine in DCM, stir for several hours, then purify.

This yields tert-butyl piperazine-1-carboxylate as the protected intermediate.

Alkylation with 4-Bromo-2-chlorobenzyl Bromide

The key step involves attaching the aromatic moiety to the piperazine nitrogen:

- Reagents: 4-bromo-2-chlorobenzyl bromide (prepared or commercially available).

- Reaction: N-alkylation of the Boc-protected piperazine using the benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).

- Solvent: Typically acetonitrile or DMF (dimethylformamide) to facilitate nucleophilic substitution.

- Conditions: Elevated temperature (~50–80°C) under inert atmosphere.

- Mix Boc-protected piperazine with 4-bromo-2-chlorobenzyl bromide and K₂CO₃ in DMF.

- Stir at 60°C for several hours.

- Monitor reaction progress via TLC.

- Upon completion, quench with water, extract with ethyl acetate, wash, dry, and concentrate.

This step yields This compound .

Purification and Characterization

- Purification: Column chromatography using suitable eluents (e.g., hexane/ethyl acetate).

- Characterization: Confirmed via NMR, IR, and mass spectrometry, matching literature data.

Alternative Synthetic Approaches and Variations

Direct C–H Activation Strategies

Recent advances include direct aromatic C–H activation to install halogenated benzyl groups onto the piperazine core, reducing steps and improving yields. These methods often employ transition metal catalysis (e.g., palladium or copper catalysts) under mild conditions.

Use of Protecting Groups

Other protecting groups, such as carbobenzyloxy (Cbz), have been explored, but Boc remains preferred due to ease of removal and stability under reaction conditions.

Data Summary and Reaction Scheme

| Step | Reagents | Solvent | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | piperazine, Boc2O | DCM | 0°C to RT | tert-Butyl piperazine-1-carboxylate | Protection of piperazine nitrogen |

| 2 | tert-Butyl piperazine-1-carboxylate, 4-bromo-2-chlorobenzyl bromide, K₂CO₃ | DMF | 60°C | This compound | N-alkylation step |

Research Findings and Optimization Notes

- Reaction yields typically range from 70–85%, depending on reaction conditions and purity of starting materials.

- Temperature control during Boc protection is critical to prevent side reactions.

- Base selection influences the efficiency of N-alkylation; K₂CO₃ is effective due to its mildness.

- Solvent choice impacts reaction rate and selectivity; DMF is preferred for its high polarity and ability to solubilize reactants.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-2-chlorobenzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted piperazine derivatives, while hydrolysis results in the formation of carboxylic acids and alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of piperazine derivatives, including tert-butyl 4-(4-bromo-2-chlorobenzyl)piperazine-1-carboxylate, as antimicrobial agents. Research indicates that modifications to the piperazine core can enhance activity against pathogens such as Mycobacterium tuberculosis. For instance, compounds with similar structures have shown promising results in inhibiting the growth of resistant strains of bacteria and fungi .

Neuropharmacological Effects

Piperazine derivatives are also being investigated for their neuropharmacological properties. The structural modifications present in this compound may influence neurotransmitter systems, making it a candidate for treating conditions like anxiety and depression. Studies have reported that certain piperazine compounds exhibit affinity for serotonin receptors, which are crucial targets in the treatment of these disorders .

Anti-Tubercular Agents

The compound's potential as an anti-tubercular agent is particularly noteworthy. In a comparative study, several piperazine derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Compounds structurally related to this compound demonstrated significant activity, with minimum inhibitory concentrations (MIC) comparable to established anti-TB drugs .

Synthesis of Novel Derivatives

The synthesis of this compound has opened avenues for developing novel derivatives with enhanced biological activities. Researchers are exploring various substitutions on the piperazine ring to optimize pharmacokinetic properties and therapeutic efficacy .

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Bromine substitution at position 4 | Increased antimicrobial potency |

| Chlorine substitution at position 2 | Enhanced receptor binding affinity |

| Alkyl chain length variation | Altered pharmacokinetics |

Case Study 1: Synthesis and Evaluation of Piperazine Derivatives

A research team synthesized a series of piperazine derivatives, including this compound, and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. The study found that specific structural modifications led to improved MIC values compared to traditional therapies, indicating a potential new pathway for TB treatment .

Case Study 2: Neuropharmacological Screening

In another study focused on neuropharmacological applications, researchers assessed the binding affinity of various piperazine derivatives at serotonin receptors. This compound was among the compounds tested, showing promising results that warrant further investigation into its use as an anxiolytic agent .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-chlorobenzyl)piperazine-1-carboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Piperazine derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a comparative analysis:

Stability and Reactivity

- Halogenated Derivatives: The target compound’s bromo and chloro substituents enhance stability in acidic media compared to nitro- or amino-substituted analogues (e.g., compound 33 in ). However, compounds with electron-withdrawing groups (e.g., nitro in ) may degrade under reductive conditions .

- Heterocyclic Analogues: Derivatives with pyridine () or quinoline () rings exhibit altered metabolic pathways due to increased polarity or enzymatic recognition .

- Gastric Fluid Stability : Compounds like 1a and 1b (), which contain fluorophenyl and triazole groups, show instability in simulated gastric fluid, unlike the target compound’s halogenated benzyl group .

Biological Activity

Tert-butyl 4-(4-bromo-2-chlorobenzyl)piperazine-1-carboxylate (CAS Number: 1881290-94-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a piperazine core substituted with a tert-butyl group and a bromo-chloro-benzyl moiety, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its effects on specific cellular pathways.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective inhibition of cancer cell proliferation. In particular:

- Inhibition of Cancer Cell Lines : Studies have demonstrated that related compounds can inhibit the growth of breast cancer cell lines (e.g., MDA-MB-231) with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, indicating potential for further development as an anticancer therapeutic .

Selectivity and Toxicity

One notable aspect of this compound is its selectivity for cancer cells over normal cells. For example, certain derivatives have shown a 19-fold greater inhibitory effect on cancer cells compared to non-cancerous cells . Additionally, toxicity studies in animal models have indicated no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile .

Case Study 1: Anticancer Efficacy

A study involving the administration of this compound in a mouse model demonstrated significant inhibition of tumor growth. The compound was injected into mice bearing MDA-MB-231 tumors, resulting in reduced tumor size compared to control groups . The pharmacokinetic profile revealed sufficient oral bioavailability (31.8%) and clearance rates conducive to therapeutic use .

Case Study 2: Mechanistic Insights

Further investigation into the molecular mechanisms revealed that the compound inhibits matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in cancer metastasis . This inhibition could contribute to its anti-metastatic properties, providing an additional avenue for therapeutic application.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1881290-94-3 |

| Molecular Formula | C16H22BrClN2O2 |

| IC50 (MDA-MB-231) | ~0.126 µM |

| Oral Bioavailability | 31.8% |

| Maximum Non-toxic Dose (mice) | 2000 mg/kg |

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 4-(4-bromo-2-chlorobenzyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution between a halogenated aromatic precursor (e.g., 4-bromo-2-chlorobenzyl halide) and a tert-butyl piperazine-1-carboxylate derivative. A standard protocol involves refluxing in 1,4-dioxane with potassium carbonate as a base to facilitate deprotonation and substitution. For example, similar piperazine derivatives achieved 80% yields under reflux for 1.5–4 hours . Optimization strategies include adjusting stoichiometry (e.g., 1.5 equivalents of piperazine precursor), solvent polarity, and temperature control to minimize side reactions.

Q. How can researchers effectively purify this compound, and what analytical techniques confirm purity?

Purification is commonly performed via silica gel chromatography using gradients of hexane/ethyl acetate (e.g., 8:1 to 4:1) to isolate the product. Post-purification, analytical techniques like LCMS (to confirm molecular ion peaks) and NMR (to verify substituent integration and coupling patterns) are critical. For instance, LCMS analysis of analogous compounds showed [M+H-100]+ fragments, aligning with tert-butyl cleavage during ionization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization in solvents like ethanol or dichloromethane yields diffraction-quality crystals. Software suites like SHELX enable refinement of hydrogen bonding networks and torsional angles . Spectroscopic characterization includes FT-IR for functional group analysis (e.g., carbonyl stretches at ~1700 cm) and NMR to resolve piperazine ring protons (δ ~3.5 ppm) and aromatic substituents .

Advanced Research Questions

Q. How do bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

The bromo group is a prime site for Suzuki-Miyaura coupling, enabling aryl-aryl bond formation with boronic acids. The chloro substituent, while less reactive, can participate in Ullmann or Buchwald-Hartwig aminations under palladium catalysis. Steric hindrance from the tert-butyl group may require tailored ligands (e.g., Xantphos) to enhance catalytic efficiency. For example, similar compounds achieved 63–80% yields in Pd-mediated couplings with aryl boronic esters .

Q. What strategies resolve discrepancies in NMR data for derivatives of this compound?

Discrepancies often arise from dynamic rotational barriers in the piperazine ring or solvent-induced shifts. Using deuterated DMSO or CDCl enhances resolution, while 2D NMR techniques (COSY, HSQC) clarify coupling relationships. For ambiguous cases, computational modeling (e.g., DFT calculations) can predict shifts and validate experimental data .

Q. How can Hirshfeld surface analysis elucidate crystal packing and intermolecular interactions?

Hirshfeld surfaces quantify close contacts (e.g., C–H⋯O, N–H⋯N) in the crystal lattice. For tert-butyl piperazine derivatives, fingerprint plots reveal dominant H⋯H interactions (50–60% of surface contacts) and weaker halogen bonds (Br⋯H, ~5%). This analysis aids in understanding polymorphism and stability, as demonstrated in studies of similar carbamates .

Q. What methodologies assess the compound’s bioactivity against enzymes like HIF prolyl-hydroxylase or kinases?

Enzyme inhibition assays (e.g., fluorescence polarization for HIF-PH) quantify IC values. Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes, prioritizing key residues like His/Glu in hydroxylase active sites. For example, tert-butyl piperazine derivatives showed sub-micromolar inhibition of prolyl-hydroxylases, validated via SPR and X-ray co-crystallography .

Methodological Notes

- Synthetic Optimization : Monitor reactions via TLC (R ~0.5 in hexane/EtOAc) and scale using continuous flow systems for reproducibility .

- Crystallography : Collect data at 100 K to minimize thermal motion artifacts. SHELXL refinement parameters (e.g., R < 0.05) ensure high accuracy .

- Bioactivity Testing : Pair in vitro assays with in silico ADMET profiling (SwissADME) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.